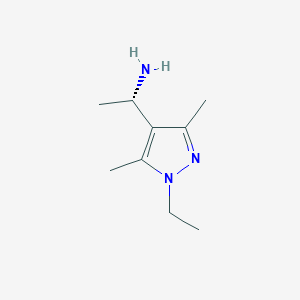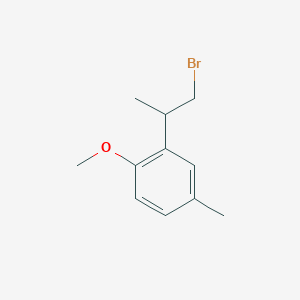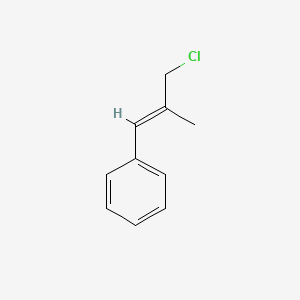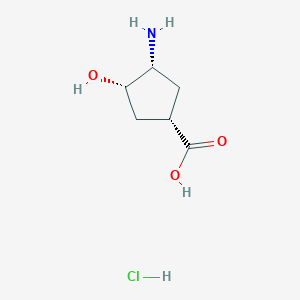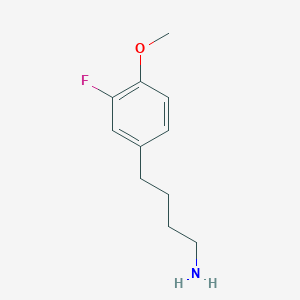
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FNO This compound features a butan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butan-1-amine.
Condensation Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluoro-4-methoxyphenyl)butan-1-one, while reduction could produce 4-(3-fluoro-4-methoxyphenyl)butan-1-ol.
科学研究应用
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
相似化合物的比较
Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butan-1-one: Similar structure but with a carbonyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a valuable compound for various research applications.
属性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC 名称 |
4-(3-fluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FNO/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI 键 |
MQBDOODPGRKMQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCCCN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
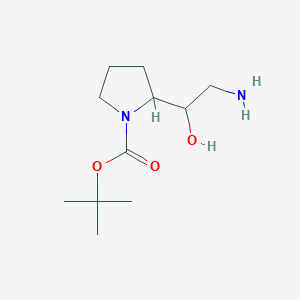
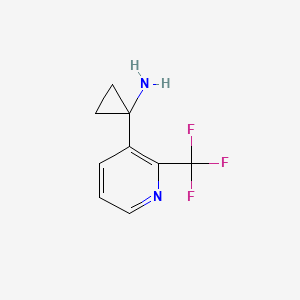
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
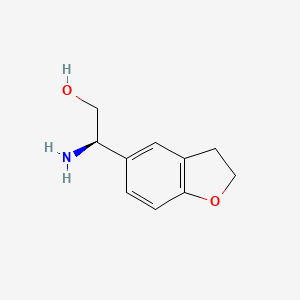
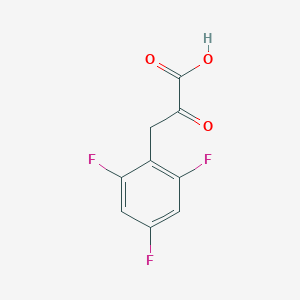
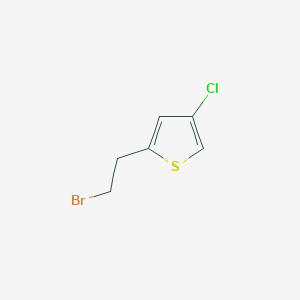
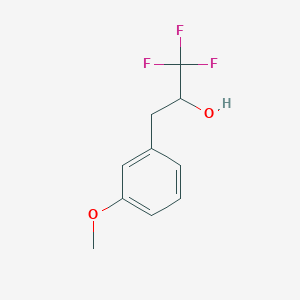
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
